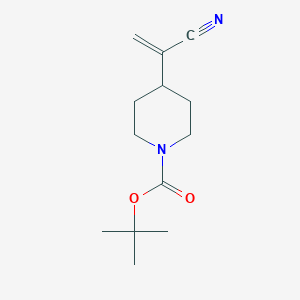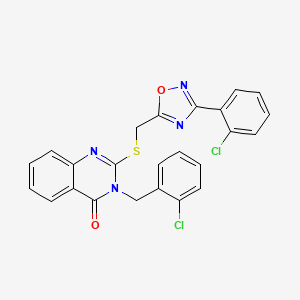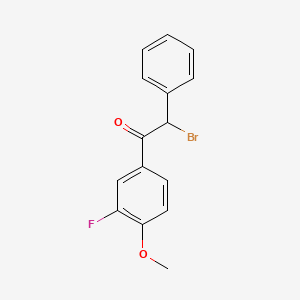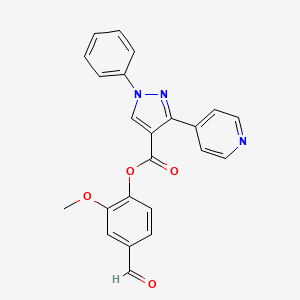
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways in cells. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which are implicated in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has also been shown to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has some limitations. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate is relatively unstable and can degrade over time, which may affect the reproducibility of experimental results. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings.
Future Directions
There are several future directions for the research on (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate. One potential area of research is to investigate its potential use as a drug delivery system for targeted drug delivery. Another area of research is to explore its potential use as a fluorescent probe for detecting various biomolecules in cells. Additionally, more studies are needed to elucidate the exact mechanism of action of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate and its potential use in the treatment of various diseases. Overall, (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has significant potential for various applications in the field of medicinal chemistry and biochemistry, and its future research is promising.
Synthesis Methods
The synthesis of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate involves the reaction of 4-formyl-2-methoxyphenylhydrazine with 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylic acid in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for detecting various biomolecules.
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-29-21-13-16(15-27)7-8-20(21)30-23(28)19-14-26(18-5-3-2-4-6-18)25-22(19)17-9-11-24-12-10-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABAEZGXWLETQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

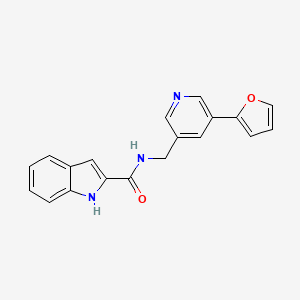
![N-(4-isopropylbenzyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2672509.png)
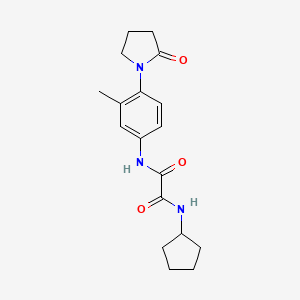
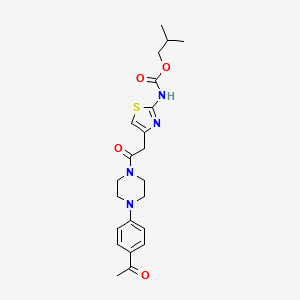
![8-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2672515.png)
![(Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2672516.png)



![N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide](/img/structure/B2672525.png)
![4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2672526.png)
